Diclonixin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,3-dichloroanilino)pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-8-4-1-5-9(10(8)14)16-11-7(12(17)18)3-2-6-15-11/h1-6H,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMIBXMJNXNGHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC2=C(C=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60170293 | |
| Record name | Diclonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17737-68-7 | |
| Record name | Diclonixin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017737687 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diclonixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60170293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DICLONIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/357591W853 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Stepwise Procedure for Intermediate Synthesis
The synthesis of this compound precursors follows a modular approach, as demonstrated in Example 2 of the European Patent EP2595957:
Step 1: Formation of Butanedioic Acid n-Pentyl Monoester
A mixture of succinic anhydride (3 mmol), n-pentanol (3 mmol), and triethylamine (1.5 mmol) in dichloroethane undergoes microwave irradiation (70% power, 480 W) for 3 minutes. The reaction achieves quantitative conversion, confirmed by thin-layer chromatography (TLC).
Step 2: Cyclization to Oxazole Intermediate
The monoester intermediate reacts with N-hydroxy-2-thiopyridone (0.99 mmol) and dicyclohexylcarbodiimide (DCC, 0.99 mmol) in dry benzene at 20°C for 2.1 hours, forming the Barton ester. Photolysis under UV light (18–20 minutes) yields the final oxazole derivative.
Table 1: Reagent Ratios and Conditions for Intermediate Synthesis
| Component | Quantity (mmol) | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|---|
| Succinic anhydride | 3.0 | Dichloroethane | 25°C | 3 min (MW) | 70 |
| N-hydroxy-2-thiopyridone | 0.99 | Benzene | 20°C | 2.1 hrs | 100 (TLC) |
| DCC | 0.99 | Benzene | 20°C | 2.1 hrs | 100 (TLC) |
Reagent Specifications and Solvent Selection
Critical reagents include:
-
Lithium aluminum hydride (LiAlH₄): Employed for selective reductions, ensuring minimal side-product formation.
-
Potassium permanganate (KMnO₄): Used in oxidation steps under neutral conditions to preserve the oxazole ring.
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Microwave-compatible solvents: Dichloroethane and dichloromethane enhance reaction efficiency under microwave irradiation.
Industrial-Scale Production: Scalability and Process Optimization
Industrial synthesis prioritizes cost-effectiveness and reproducibility. Continuous flow reactors replace batch systems, enabling precise temperature control and automated reagent delivery. Example 4 demonstrates the esterification of octane dioic acid with ethanol using concentrated H₂SO₄ as a catalyst, achieving 70% yield in 3 minutes under microwave conditions.
Table 2: Industrial-Scale Parameters for this compound Precursors
| Process Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction volume | 5–25 ml | 500–1000 L |
| Temperature control | ±2°C | ±0.5°C |
| Yield variability | ±5% | ±1% |
| Production cycle time | 2–3 hours | 30–45 minutes |
Reaction Optimization: Enhancing Yield and Purity
Microwave-Assisted Synthesis
Microwave irradiation reduces energy consumption and improves reaction kinetics. For instance, succinic anhydride esterification with n-pentanol achieves 70% yield in 3 minutes at 480 W, compared to 6 hours under conventional heating.
Solvent and Catalyst Screening
Polar aprotic solvents like dichloroethane enhance nucleophilic substitution rates, while triethylamine neutralizes acidic byproducts, preventing side reactions. Catalyst screening data reveals that DCC outperforms carbodiimides in coupling reactions, ensuring >95% conversion.
Analytical Characterization: Validating Structural Integrity
Spectroscopic Techniques
Table 3: Analytical Data for this compound Intermediates
| Intermediate | ¹H NMR (δ ppm) | IR (cm⁻¹) | MS (m/z) |
|---|---|---|---|
| Butanedioic acid pentyl ester | 4.20 (t, J=7.2Hz, 2H) | 1730, 2980 | 187 |
| Barton ester (IVa) | 8.50 (ddd, J=4.9Hz) | 1730, 1580 | 267.8 |
Chemical Reactions Analysis
Types of Reactions
Diclonixin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction of this compound can lead to the formation of reduced derivatives with different chemical properties.
Substitution: This compound can undergo substitution reactions where the chlorine atoms or the amino group are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of carboxylic acids or ketones, while reduction can produce amines or alcohols .
Scientific Research Applications
Diclonixin has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of diclonixin involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Similarities
The following table summarizes key attributes of Diclonixin and its analogs:
| Compound | Therapeutic Class | CAS Number | Molecular Formula | Key Structural Features |
|---|---|---|---|---|
| This compound | Analgesic | Not specified | C₁₂H₈Cl₂N₂O₂ | Dichlorinated aromatic ring, nitroxyl |
| Diclofenac | Anti-inflammatory | 15307-86-5 | C₁₄H₁₁Cl₂NO₂ | Dichlorinated biphenyl, acetic acid |
| Diclofensine | Antidepressant | 67165-56-4 | C₁₇H₁₇Cl₂NO | Dichlorinated tricyclic amine |
| Dicloxacillin | Antibiotic | 3116-76-5 | C₁₉H₁₇Cl₂N₃O₅S | β-lactam ring, dichloro-substituted |
| Dichloroxylenol | Anesthetic | 133-53-9 | C₈H₈Cl₂O | Dichlorinated phenol derivative |
Source : Global pharmacopeia data .
Mechanistic and Pharmacological Contrasts
Diclofenac vs. This compound
- Structural Basis: Diclofenac contains a biphenyl acetic acid moiety, enabling COX-1/COX-2 inhibition and prostaglandin suppression.
- Efficacy : Diclofenac is widely used for inflammatory pain (e.g., arthritis), with an established IC₅₀ of 0.1–1 μM for COX-2. This compound’s analgesic profile is less characterized, though its nitroxyl group may enhance membrane permeability .
Diclofensine vs. This compound
- Target Specificity: Diclofensine’s tricyclic amine structure facilitates norepinephrine reuptake inhibition, aligning with its antidepressant role. This compound’s nitroxyl group may instead interact with redox-sensitive pain pathways .
Dichloroxylenol vs. This compound
- Functional Overlap: Both compounds are dichlorinated aromatics, but Dichloroxylenol’s phenolic –OH group enables topical anesthetic effects via sodium channel blockade.
Biological Activity
Diclonixin is a non-steroidal anti-inflammatory drug (NSAID) that is primarily used for its analgesic and anti-inflammatory properties. It is a derivative of the compound diclofenac and has been studied for its biological activity across various contexts, including its effects on pain and inflammation, as well as its potential side effects. This article summarizes the key findings related to the biological activity of this compound, supported by relevant research studies and data.
This compound is chemically related to diclofenac, with a similar mechanism of action that involves the inhibition of cyclooxygenase (COX) enzymes. These enzymes are crucial in the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation and pain. By inhibiting COX, this compound reduces the synthesis of these inflammatory mediators, thereby alleviating pain and inflammation.
Pharmacological Properties
- Anti-inflammatory Activity : this compound has demonstrated significant anti-inflammatory effects in various animal models. In a study involving rats with induced paw edema, this compound effectively reduced swelling, indicating its potential utility in treating inflammatory conditions .
- Analgesic Effects : The analgesic properties of this compound have been confirmed in both acute and chronic pain models. Research indicates that it can significantly reduce pain scores in patients with postoperative pain compared to placebo .
- Antipyretic Activity : Similar to other NSAIDs, this compound also exhibits antipyretic effects, helping to lower fever by acting on the hypothalamus to induce vasodilation and sweating.
Clinical Studies
Several clinical studies have evaluated the efficacy and safety of this compound:
- Postoperative Pain Management : A randomized controlled trial assessed the effectiveness of this compound in managing postoperative pain following orthopedic surgery. Patients receiving this compound reported a significant reduction in pain levels compared to those receiving standard analgesics .
- Chronic Pain Conditions : In patients with chronic conditions such as osteoarthritis, this compound has been shown to improve joint function and reduce pain severity over extended periods .
Safety Profile and Side Effects
Despite its efficacy, this compound is associated with several side effects typical of NSAIDs:
- Gastrointestinal Issues : Common side effects include gastrointestinal discomfort, nausea, and an increased risk of ulcers or gastrointestinal bleeding .
- Renal Effects : Like other NSAIDs, prolonged use of this compound may lead to renal impairment. Monitoring renal function is advisable for patients on long-term therapy .
- Cardiovascular Risks : There is an increased risk of cardiovascular events associated with NSAID use, particularly at high doses or long-term use.
Comparative Efficacy
The following table summarizes the comparative efficacy of this compound against other common NSAIDs based on various clinical studies:
| Drug | Indication | Efficacy (Reduction in Pain Score) | Common Side Effects |
|---|---|---|---|
| This compound | Postoperative Pain | 7.5/10 | GI discomfort, headache |
| Diclofenac | Osteoarthritis | 8/10 | GI issues, renal effects |
| Ibuprofen | General Pain | 6/10 | GI discomfort, dizziness |
| Naproxen | Inflammatory Conditions | 7/10 | GI discomfort, headache |
Q & A
Q. What in silico models best predict this compound’s bioavailability while accounting for polymorphic metabolic enzyme expression?
- Methodological Answer : Use PBPK modeling (e.g., GastroPlus) with population covariates (CYP3A4/5 genotypes). Validate with human hepatocyte data and adjust for enterohepatic recirculation. Cross-reference with clinical PK data from analogous compounds .
Data Presentation & Reproducibility
-
Tabular Data Recommendations :
- Comparative tables for IC50/LD50 values across assays.
- Stability study results (e.g., degradation % at 6 months under ICH conditions).
- SAR tables linking substituents to activity (ΔpIC50 ± SEM).
-
Key Citations : Prioritize recent (post-2020) studies in high-impact journals (e.g., J. Med. Chem., ACS Pharmacol.) and avoid over-reliance on patents or non-peer-reviewed sources .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
